2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine
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Overview
Description
2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the bromo-indazole and dimethylphosphorylphenyl groups through nucleophilic substitution or coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: Using robotic systems to handle complex multi-step reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or pyrimidine rings.
Reduction: Reduction reactions could modify the functional groups, such as reducing the bromo group to a hydrogen.
Substitution: Various substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or other transition metals for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, particularly kinases.
Medicine
Drug Development:
Industry
Chemical Intermediates: Used in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action for compounds like 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of the target, leading to therapeutic effects. The exact pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-phenylpyrimidine-2,4-diamine
- 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-methylphenyl)pyrimidine-2,4-diamine
Uniqueness
The presence of the dimethylphosphorylphenyl group may confer unique properties, such as increased binding affinity or selectivity for certain targets, compared to similar compounds.
Properties
Molecular Formula |
C19H17BrClN6OP |
---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H17BrClN6OP/c1-29(2,28)16-6-4-3-5-15(16)24-18-13(21)10-22-19(25-18)23-11-7-8-14-12(9-11)17(20)27-26-14/h3-10H,1-2H3,(H,26,27)(H2,22,23,24,25) |
InChI Key |
NLDSSNDDYVVCMG-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC4=C(NN=C4C=C3)Br |
Origin of Product |
United States |
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